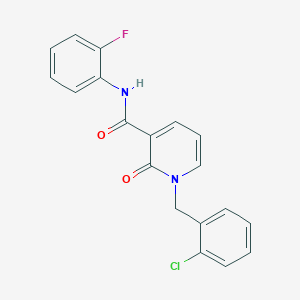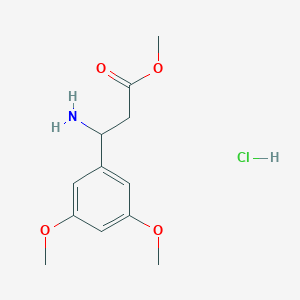![molecular formula C19H23NO6S2 B2571285 Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate CAS No. 726164-06-3](/img/structure/B2571285.png)
Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. Sulfonamides are generally stable but can participate in reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, sulfonamides are typically crystalline solids that are slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Solid-State Structures and Synthesis
A study by Pomerantz, Amarasekara, and Dias (2002) focused on the synthesis and solid-state structures of dimethyl bithiophene dicarboxylates, including variations that closely relate to the compound . Their research unveiled that certain bithiophene derivatives exhibit nearly coplanar arrangements and anti sulfur conformations in solid states, attributed to electrostatic stabilization. This insight is crucial for understanding the material properties and potential applications in molecular electronics or photonics (Pomerantz, Amarasekara, & Dias, 2002).
Environmental Biodegradation
Kropp, Saftić, Andersson, and Fedorak (1996) explored the biodegradation of dimethylbenzothiophenes, compounds structurally related to the one , highlighting the microbial degradation of sulfur heterocycles in petroleum. Their findings contribute to understanding how similar compounds might be broken down in natural environments, which has implications for bioremediation technologies (Kropp, Saftić, Andersson, & Fedorak, 1996).
Fluorescent Molecular Probes
Research by Diwu, Lu, Zhang, Klaubert, and Haugland (1997) into fluorescent solvatochromic dyes demonstrates the application of thiophene derivatives in developing sensitive molecular probes. These probes can be used to study biological events and processes, offering a non-invasive means to observe and measure cellular activities in real-time (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Heterocyclic Disperse Dyes
The work by Iyun, Bello, Abayeh, Jauro, and Shode (2015) on synthesizing heterocyclic disperse dyes incorporating the thiophene moiety underlines the chemical's utility in textile dyeing. These dyes offer deep and vibrant colors with excellent fastness properties, demonstrating the compound's relevance in industrial applications (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Chemiluminescence and Molecular Electronics
Watanabe, Kikuchi, Maniwa, Ijuin, and Matsumoto (2010) investigated the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes. Their findings suggest potential applications in developing new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices, highlighting the broader applicability of thiophene derivatives in molecular electronics and photonics (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-5-6-7-13-8-10-14(11-9-13)20-28(23,24)19-15(17(21)25-3)12(2)16(27-19)18(22)26-4/h8-11,20H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWDHXXUXJXSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(S2)C(=O)OC)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571202.png)



![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2571208.png)
![(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide](/img/structure/B2571211.png)
![3,7-diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thiol](/img/structure/B2571213.png)
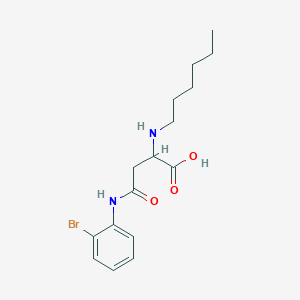
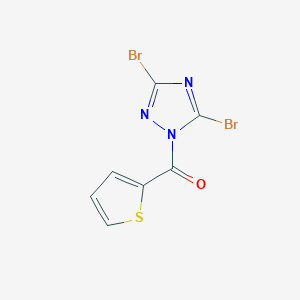
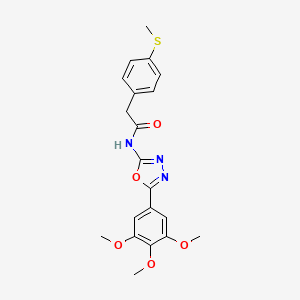
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571220.png)
